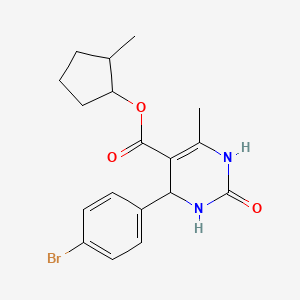
2-fluoro-N-(2-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-(2-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide, also known as MPSPF, is a chemical compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
作用機序
The mechanism of action of 2-fluoro-N-(2-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide involves the inhibition of various enzymes, as mentioned above. The exact mechanism of inhibition varies depending on the enzyme targeted. For example, this compound inhibits carbonic anhydrase by binding to the active site of the enzyme and blocking its activity. Similarly, it inhibits histone deacetylase by binding to the enzyme's catalytic domain and preventing it from deacetylating histones.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme targeted. For example, inhibition of carbonic anhydrase has been shown to reduce intraocular pressure, making it a potential treatment for glaucoma. Inhibition of histone deacetylase has been linked to the treatment of cancer, as it can induce apoptosis (programmed cell death) in cancer cells. Inhibition of phosphodiesterase has been linked to the treatment of asthma, as it can relax bronchial smooth muscle and improve airflow.
実験室実験の利点と制限
2-fluoro-N-(2-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for various enzymes. However, it also has some limitations, such as its relatively low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research and development of 2-fluoro-N-(2-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide. One potential direction is the optimization of the synthesis method to improve yields and purity of the final product. Another direction is the exploration of its potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and asthma. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
合成法
The synthesis of 2-fluoro-N-(2-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide involves a multistep process that begins with the reaction of 2-fluorobenzoyl chloride with 2-methylphenylamine to yield 2-fluoro-N-(2-methylphenyl)benzamide. The next step involves the reaction of this intermediate compound with piperidine-1-sulfonyl chloride to yield the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
2-fluoro-N-(2-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, histone deacetylase, and phosphodiesterase. These enzymes play important roles in various physiological processes, and their inhibition has been linked to the treatment of various diseases, such as cancer, Alzheimer's disease, and asthma.
特性
IUPAC Name |
2-fluoro-N-(2-methylphenyl)-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-14-7-3-4-8-18(14)21-19(23)16-13-15(9-10-17(16)20)26(24,25)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFCMYJCXZUYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5002021.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(2-methoxybenzyl)benzamide](/img/structure/B5002025.png)
![N-[2-(tert-butylthio)ethyl]-2-phenoxyacetamide](/img/structure/B5002032.png)
![4-({4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5002045.png)
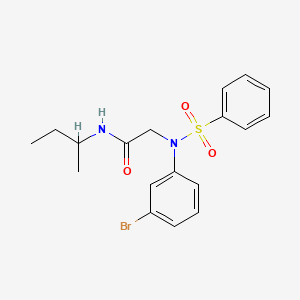
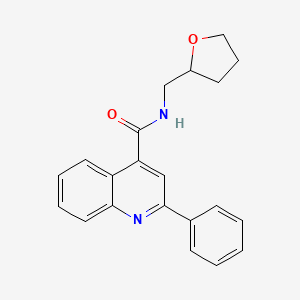
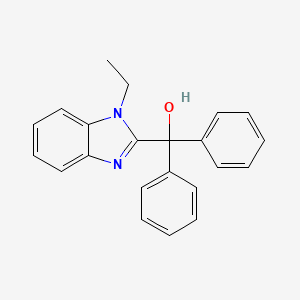
![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5002084.png)
![ethyl 5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5002092.png)
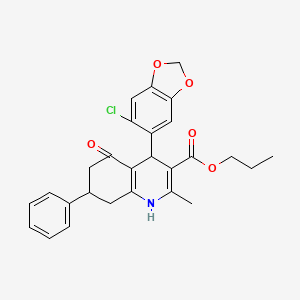
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(5-chloro-2-pyridinyl)-N~2~-methylglycinamide](/img/structure/B5002110.png)

![allyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5002122.png)
